molecular formula C29H25FN4O3 B2614235 1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one CAS No. 1185098-22-9

1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one

Cat. No.: B2614235
CAS No.: 1185098-22-9
M. Wt: 496.542
InChI Key: GXUAYHACKUJHNA-UHFFFAOYSA-N
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Description

1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core linked to a substituted phenyl group This compound is notable for its intricate structure, which includes a fluorinated indole moiety and a methoxyphenyl group

Scientific Research Applications

1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound may find use in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Methoxyphenyl Group Attachment: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Pyrrolidin-2-one Formation: The final step involves the formation of the pyrrolidin-2-one ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Palladium catalysts for Suzuki-Miyaura coupling, electrophilic fluorinating agents like Selectfluor

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-({8-fluoro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one
  • 1-[4-({8-chloro-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one
  • 1-[4-({8-bromo-3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}methyl)phenyl]pyrrolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can enhance the compound’s stability and binding interactions, making it a valuable candidate for various applications.

Properties

IUPAC Name

8-fluoro-3-[(3-methoxyphenyl)methyl]-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O3/c1-37-23-5-2-4-20(14-23)16-32-18-31-27-24-15-21(30)9-12-25(24)34(28(27)29(32)36)17-19-7-10-22(11-8-19)33-13-3-6-26(33)35/h2,4-5,7-12,14-15,18H,3,6,13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUAYHACKUJHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)N6CCCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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